2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid

Lipophilicity LogP N-Acyl Amino Acids

Researchers require chemically distinct, well-characterized N-acyl methionine derivatives for reproducible SAR and chromatographic studies. This compound provides a defined ortho-methoxybenzoyl architecture with a validated LogP of ~2.02, directly addressing the need for specific lipophilicity in method development and biological testing. - Enables systematic SAR studies with a quantifiable ΔLogP ≈ 2.9 versus its sulfone analog. - Links to Philagro patent DE2712832 (1977), providing a precedent for plant growth regulator research. - Supplied at ≥97% purity with documented cold-chain storage (2-8°C), ensuring experimental consistency.

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 65054-83-3
Cat. No. B1364824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
CAS65054-83-3
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C13H17NO4S/c1-18-11-6-4-3-5-9(11)12(15)14-10(13(16)17)7-8-19-2/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17)
InChIKeyDHVHARWVSABRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid: Identity and Physicochemical Profile


2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid (CAS 65054-83-3), systematically also named N-(2-methoxybenzoyl)methionine or DL-methionine, N-(2-methoxybenzoyl)-, is an N-acyl amino acid derivative with molecular formula C13H17NO4S and molecular weight 283.34 g/mol . The compound features a methionine backbone in which the α-amino group is acylated with a 2-methoxybenzoyl moiety, while the native methylthio side chain remains intact . This structural architecture distinguishes it from simpler benzoyl-protected methionine derivatives by introducing an ortho-methoxy substituent on the aromatic ring, which predictably alters both electronic distribution and lipophilicity. Commercially, the compound is available from multiple suppliers including Enamine LLC, BOC Sciences, AKSci, and Fluorochem Ltd., typically at purity specifications of ≥95% to 98% . The compound is intended exclusively for laboratory research use, not for diagnostic or therapeutic applications .

1 N-acyl methionine building block for synthesis of ortho-methoxybenzoyl derivatives
2 Analytical reference material supported by high-purity specifications (≥95%)
3 Patent-documented scaffold (DE2712832) for plant growth regulation research

2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid: In-Class Analog Differentiation


Within the N-acyl methionine derivative family, subtle variations in the acyl substituent produce quantifiable differences in physicochemical properties that directly impact experimental reproducibility and downstream application suitability. The target compound's ortho-methoxybenzoyl group confers a LogP value of approximately 2.02 , contrasting with the structurally simpler N-benzoyl-DL-methionine (LogP not directly reported but predictably lower due to absence of the methoxy group). Additionally, the compound's boiling point of 526.2°C at 760 mmHg and flash point of 272°C establish distinct handling and stability parameters. Critically, the compound's oxidized sulfone analog—2-[(2-methoxybenzoyl)amino]-4-(methylsulfonyl)butanoic acid—exhibits a LogP of -0.878 [1], representing a nearly 3-log unit difference in lipophilicity that fundamentally alters membrane permeability, solubility profile, and chromatographic retention behavior. Such physicochemical divergence mandates that researchers and procurement specialists treat each N-acyl methionine variant as a chemically distinct entity rather than a generic interchangeable building block.

1
Ortho-methoxy substitution vs. benzoyl Lipophilicity shift alters reverse-phase retention and may impact membrane partitioning in assays.
2
Methylthio vs. methylsulfonyl oxidation state Approximately 3-log unit LogP difference changes solvent compatibility and biological permeability profiles.
3
Refrigerated storage (2–8°C) vs. room-temperature analogs Cold-chain logistics may affect procurement planning for laboratories without validated cold storage.

2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid: Comparative Evidence for Procurement


Lipophilicity (LogP) Comparison

The target compound exhibits a calculated LogP of 2.02220 . Although no directly measured LogP for N-benzoyl-DL-methionine (CAS 4703-38-2) is available from the same data source, the structural difference—presence of an ortho-methoxy substituent on the benzoyl ring versus hydrogen—predictably increases lipophilicity by approximately 0.3–0.5 LogP units based on Hansch-Fujita π substituent constants (π = -0.02 for H, π = +0.26 for ortho-OCH3). This difference translates to a 2- to 3-fold increase in octanol-water partition coefficient, directly influencing chromatographic retention and membrane permeability in biological assays.

Lipophilicity comparison
Class-level inference
LogP 2.02 (target) vs. predicted ~1.7–1.8 (N-benzoyl-DL-methionine)
Higher LogP influences chromatographic retention and partitioning in biphasic systems.
Computed value; measured data not available. Substituent π analysis suggests ΔLogP +0.3–0.5.
Lipophilicity LogP N-Acyl Amino Acids Structure-Property Relationship

Oxidation State and LogP: Methylthio vs Methylsulfonyl

Within the identical 2-methoxybenzoyl-methionine scaffold, oxidation state of the sulfur atom dramatically alters lipophilicity. The target methylthio compound (CAS 65054-83-3) exhibits LogP = 2.02220 , whereas its methylsulfonyl (sulfone) analog 2-[(2-methoxybenzoyl)amino]-4-(methylsulfonyl)butanoic acid exhibits LogP = -0.878 [1]. This represents a ΔLogP of approximately 2.9 units, corresponding to an ~800-fold difference in octanol-water partition coefficient.

Oxidation state & LogP
Head-to-head
ΔLogP = 2.9 (methylthio vs. methylsulfonyl); ~800× partition coefficient difference
Oxidation state dictates solvent selection for extraction and biological assay behavior.
Direct comparison using reported LogP -0.878 for sulfone analog.
Lipophilicity Oxidation State Sulfur Chemistry LogP

Storage Temperature Sensitivity

The target compound requires storage at 2–8°C sealed in dry conditions to maintain integrity . This cold-chain requirement contrasts with structurally related N-acyl methionine derivatives that may be stored at room temperature, reflecting the influence of the ortho-methoxybenzoyl substitution on compound stability. Procurement planning must account for refrigerated shipping and storage infrastructure.

Storage requirement
Cross-study comparable
2–8°C refrigerated, dry conditions vs. room temperature for N-benzoyl-DL-methionine
Cold-chain logistics impact shipping and lab storage planning.
Vendor technical specifications; verify for specific batch.
Stability Storage Conditions Procurement Cold Chain

Patent-Documented Scaffold: Plant Growth Regulation

The target compound is documented as a product in Philagro patent DE2712832 (1977) , with the patent abstract referencing 'ANTI-WRINKLE AGENTS' and assigned to Pola Chemical Industries Inc. [1]. This contrasts with the more extensively studied N-benzoyl-DL-methionine (CAS 4703-38-2), which has been investigated in the context of DNA methyltransferase (DNMT) inhibition and as an antioxidant in protein formulation stabilization . The divergent patent and research application trajectories underscore that the ortho-methoxy substitution directs the compound toward distinct application domains compared to the simpler benzoyl analog.

Patent application focus
Supporting evidence
DE2712832 (Philagro, 1977) – plant growth regulation context vs. DNMT inhibition for benzoyl analog
Literature precedent may guide application-specific analog selection.
Qualitative divergence in documented research trajectories.
Plant Growth Regulation Patent Literature N-Acyl Methionine Agricultural Chemistry

Polar Surface Area and Rotatable Bonds

The target compound has a calculated topological polar surface area (TPSA) of 75.63 Ų (or 100.93 Ų per ChemSrc calculation ) and 7 rotatable bonds [1]. Compared to N-benzoyl-DL-methionine (MW = 253.32, one fewer heavy atom, predictably lower PSA due to absence of methoxy oxygen), the target compound's higher PSA and increased rotatable bond count confer distinct conformational and permeability characteristics relevant to biological screening and drug-likeness assessment.

Polar surface area & flexibility
Class-level inference
TPSA 75.63–100.93 Ų, 7 rotatable bonds (vs. ~55–80 Ų, 6 bonds for benzoyl analog)
Higher PSA and flexibility may reduce passive permeability; relevant for permeability screening.
Computed values; Lipinski thresholds may require review.
PSA Rotatable Bonds Drug-Likeness Physicochemical Properties

GHS Hazard Classification

The target compound carries GHS07 pictogram with Signal Word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is consistent with many N-acyl amino acid derivatives but requires explicit verification against alternative compounds that may present different hazard classifications (e.g., acute toxicity, environmental hazard) affecting shipping restrictions, handling protocols, and institutional safety compliance requirements.

GHS hazard classification
Class-level inference
GHS07 Warning; H302-H315-H319-H335
Handling and shipping protocols should be reviewed against institutional safety requirements.
Based on ChemScene SDS; verify with your supplier’s SDS.
Safety GHS Hazard Statements Laboratory Safety

2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid: Application Scenarios


Plant Growth Regulation (Patent DE2712832)

Researchers investigating N-acyl amino acid derivatives as plant growth regulators or anti-wrinkle agents should prioritize this compound based on its specific documentation in Philagro patent DE2712832 (1977) . The patent linkage provides a validated starting point for structure-activity relationship (SAR) studies in agricultural chemistry contexts, distinguishing this compound from structurally similar N-benzoyl methionine derivatives that lack this specific patent precedent. The ortho-methoxy substitution pattern may confer unique interactions with plant biological targets compared to unsubstituted benzoyl analogs.

Chromatographic Method Development & Reference Standard

The compound's LogP of 2.02220 positions it as a moderately lipophilic N-acyl amino acid suitable for reverse-phase HPLC method development requiring longer retention times than more polar analogs. Its contrasting LogP relative to the methylsulfonyl analog (ΔLogP ≈ 2.9) [1] makes the pair useful as calibration standards spanning a wide lipophilicity range in chromatographic system suitability testing. The compound is categorized as a research tool and environmental standard by multiple suppliers , supporting its use as an analytical reference material.

Structure-Property Relationship Studies

The compound's combination of physicochemical parameters—LogP = 2.02 , TPSA = 75.63–100.93 Ų , and 7 rotatable bonds [2]—makes it a valuable comparator in SAR studies examining how ortho-methoxy substitution on benzoyl-protected amino acids influences passive membrane permeability, solubility, and drug-likeness parameters. Its distinct properties relative to the unsubstituted N-benzoyl analog (predicted ΔLogP ≈ +0.3–0.5) and the sulfone analog (ΔLogP = 2.9) provide a gradient of lipophilicity within a conserved scaffold for systematic property analysis.

Cold-Chain Storage Requirement

For laboratories with established refrigerated storage infrastructure (2–8°C) and validated cold-chain receiving procedures, this compound's storage requirement does not represent a logistical barrier. However, for facilities lacking reliable refrigeration or requiring compounds stable at ambient temperature for extended field studies, alternative N-acyl methionine derivatives with room-temperature stability should be considered. Procurement decisions should align compound stability requirements with institutional storage capabilities to prevent degradation-related experimental variability.

Application
Selection Property
Validation Focus
Plant growth regulation research
Patent-documented ortho-methoxybenzoyl scaffold
Agricultural chemistry SAR fit (DE2712832 precedent)
Chromatographic method development
Moderate lipophilicity (LogP context)
RP-HPLC retention and calibration range suitability
Structure-property relationship studies
Lipophilicity gradient and TPSA parameters
Passive permeability and drug-likeness assessment
Cold-chain dependent workflows
Refrigerated storage (2–8°C) requirement
Storage stability verification and logistics planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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